N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring, a dimethylphenoxy group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The subsequent step involves the introduction of the 2,3-dimethylphenoxy group via nucleophilic substitution reactions. Finally, the butanamide moiety is attached through amidation reactions using butanoyl chloride or butanoic anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, nitrating agents; reactions are often carried out in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent, with research focusing on its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-methylphenyl)urea
- N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide
Uniqueness
N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butanamide moiety, in particular, enhances its solubility and bioavailability, making it a promising candidate for various applications.
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-4-6-13(19)16-15-18-17-14(21-15)9-20-12-8-5-7-10(2)11(12)3/h5,7-8H,4,6,9H2,1-3H3,(H,16,18,19) |
InChI Key |
DZCGKIDFKIVUNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)COC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.